N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide
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Overview
Description
N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide is a complex organic compound with a unique structure that includes a hexahydrocyclopentapyrrole and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide typically involves multiple steps. The process begins with the preparation of the hexahydrocyclopentapyrrole intermediate, followed by the formation of the azetidine ring. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pentalene, 1,2,3,3a,4,6a-hexahydro-: A related compound with a similar hexahydro structure.
1H-Cyclopropa[a]naphthalene: Another compound with a cyclopropane ring structure.
Uniqueness
N-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]benzamide is unique due to its combination of a hexahydrocyclopentapyrrole and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(9-20-19(24)14-5-2-1-3-6-14)22-12-17(13-22)21-10-15-7-4-8-16(15)11-21/h1-3,5-6,15-17H,4,7-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPPLXJCMZXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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